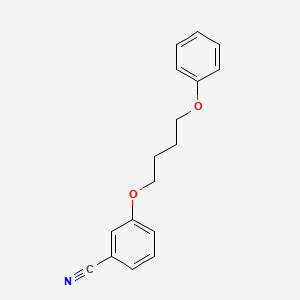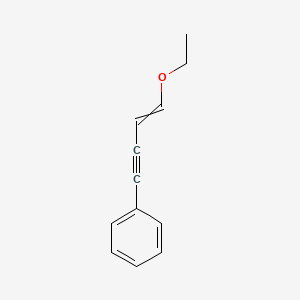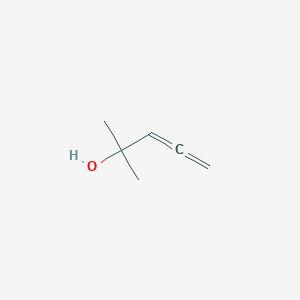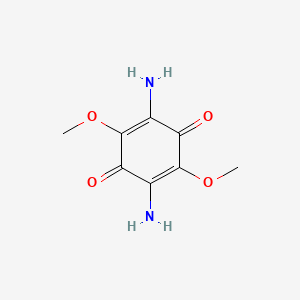
2,5-Diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is an organic compound with a unique structure characterized by two amino groups and two methoxy groups attached to a cyclohexadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves the reaction of 1,4-benzoquinone with methanol under alkaline conditions. The reaction is catalyzed by a base, and heating and stirring are employed to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.
Aplicaciones Científicas De Investigación
2,5-Diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Biology: The compound’s redox properties make it useful in studies related to cellular respiration and oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant properties.
Industry: It is used in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,5-diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione involves its redox cycling ability. The compound can undergo oxidation and reduction, which allows it to participate in electron transfer reactions. This property is particularly useful in regenerating Fe²⁺ and H₂O₂ in biological systems, such as in the decay of wood by brown rot fungi .
Comparación Con Compuestos Similares
- 2,5-Diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione
- 2,5-Dihydroxy-1,4-benzoquinone
- 2,6-Dimethoxycyclohexa-2,5-diene-1,4-dione
Comparison: 2,5-Diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is unique due to the presence of both amino and methoxy groups, which confer distinct redox properties and reactivity. In contrast, similar compounds like 2,5-diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione have different substituents (chlorine instead of methoxy), affecting their chemical behavior and applications.
Propiedades
Número CAS |
28293-19-8 |
|---|---|
Fórmula molecular |
C8H10N2O4 |
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
2,5-diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H10N2O4/c1-13-7-3(9)6(12)8(14-2)4(10)5(7)11/h9-10H2,1-2H3 |
Clave InChI |
CTWRTYUZYVCHDE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=O)C(=C(C1=O)N)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


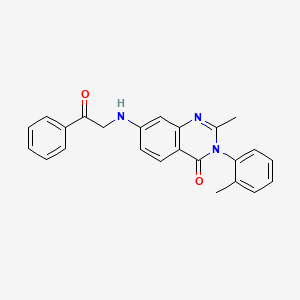
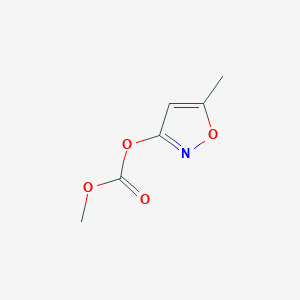
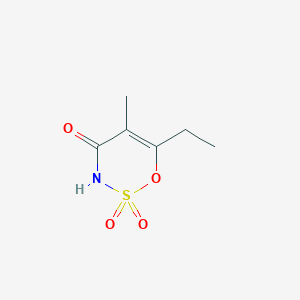
![[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate](/img/structure/B14684541.png)
![[4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate](/img/structure/B14684546.png)
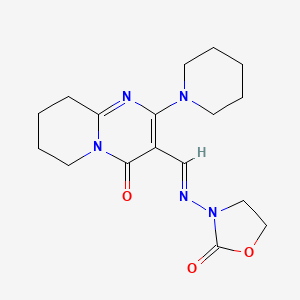
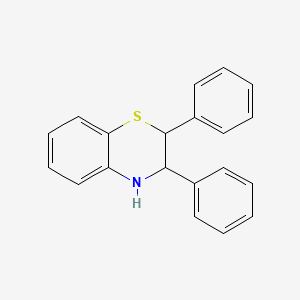
![Benzenesulfonylfluoride, 2-chloro-4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B14684566.png)
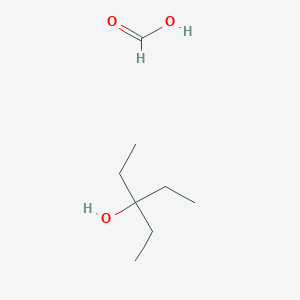
![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)
